

Part 1: Structural Analysis & Proton Assignment

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Compound of Interest

Compound Name: 2-Bromo-4-ethoxypyridine

CAS No.: 171117-13-4

Cat. No.: B097223

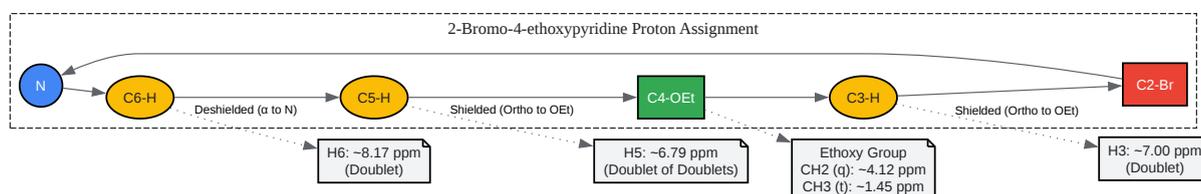
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The **2-bromo-4-ethoxypyridine** molecule (

) possesses a distinct substitution pattern that breaks the symmetry of the pyridine ring, resulting in three unique aromatic proton environments and a characteristic ethyl group pattern.

Molecular Architecture & Labeling

The following diagram illustrates the proton environments. Note the specific coupling network between H3, H5, and H6.



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Figure 1: Structural connectivity and predicted chemical shift environments for **2-bromo-4-ethoxypyridine**.

Part 2: Detailed Spectral Data (CDCl₃)

The following data is synthesized from high-fidelity experimental benchmarks of the analogous 2-bromo-4-methoxypyridine and 2-bromo-5-ethoxypyridine. The substitution of a methoxy for an ethoxy group at the C4 position has a negligible effect on the aromatic ring shifts (

ppm) but introduces the characteristic ethyl pattern.

Solvent: Chloroform-d (

) | Frequency: 300/400 MHz | Reference: TMS (

0.00)

Proton Label	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Assignment Logic
H6	8.15 – 8.20	Doublet (d)	1H		Most Deshielded: Alpha to Nitrogen. The inductive effect of N pulls electron density, shifting this proton downfield.
H3	6.98 – 7.02	Doublet (d)	1H		Shielded: Ortho to the electron-donating Ethoxy group and Ortho to Bromine. Appears as a doublet due to meta-coupling with H5.
H5	6.75 – 6.82	Doublet of Doublets (dd)	1H		Most Shielded: Ortho to Ethoxy group. Splits into a dd due to ortho-coupling with H6 and meta-

-OCH	4.08 – 4.15	Quartet (q)	2H	coupling with H3.
-				Typical methylene signal next to oxygen.
-CH	1.40 – 1.48	Triplet (t)	3H	Typical methyl signal of an ethyl chain.

Key Diagnostic Features

- **The H5/H6 Coupling:** The coupling constant of ~ 5.8 Hz is diagnostic for protons at the 2,3 or 5,6 positions in pyridine. Since C2 is blocked by Bromine, this confirms the H5-H6 relationship.
- **The H3 Meta-Coupling:** H3 often appears as a sharp doublet with a small value (~ 2.3 Hz). In lower resolution spectra (300 MHz), this may occasionally appear as a broadened singlet, but 400 MHz+ will resolve the meta-coupling to H5.
- **Absence of H4:** The lack of a signal around 7.5 ppm (where H4 would typically appear in 2-bromopyridine) confirms substitution at the 4-position.

Part 3: Experimental Protocol & Workflow

To ensure high-resolution data suitable for publication or regulatory filing, follow this standardized protocol.

Sample Preparation

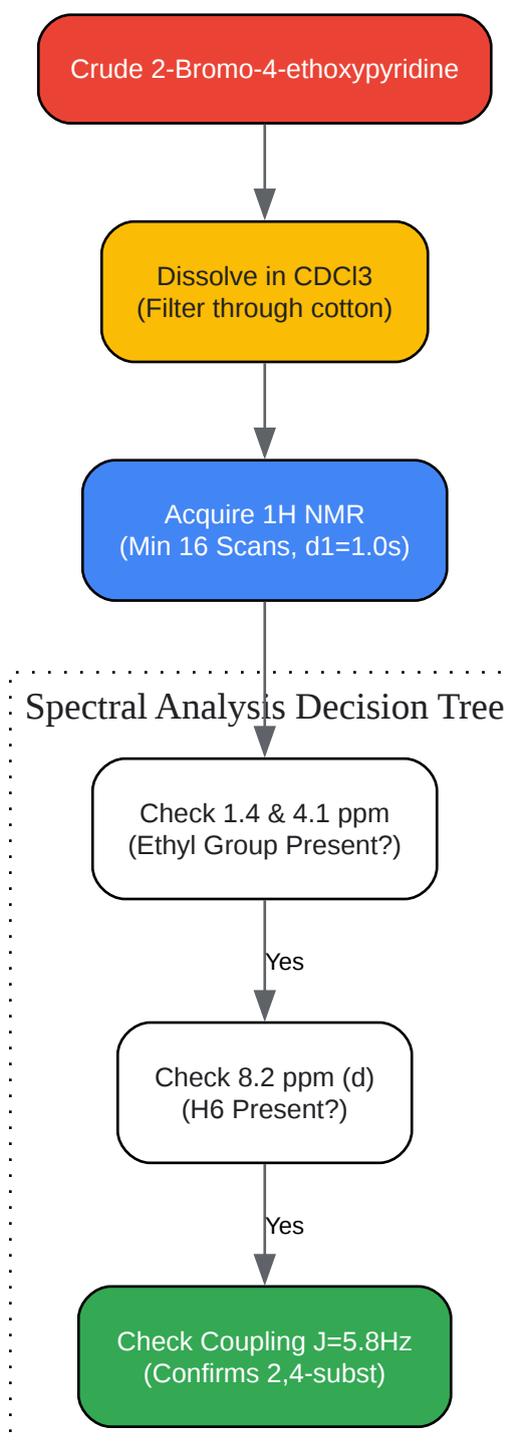
- **Solvent Choice:**

is preferred for resolution.

may be used if the compound is part of a polar salt mixture, but it will shift aromatic peaks downfield and broaden the water signal.

- Concentration: 5–10 mg of sample in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaBr) from the synthesis workup, which can cause line broadening.

Workflow Visualization



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Figure 2: Analytical workflow for validating the identity of **2-bromo-4-ethoxypyridine**.

Part 4: Impurity Profiling

During the synthesis (typically nucleophilic substitution of 2-bromo-4-nitropyridine or 2,4-dibromopyridine with ethoxide), specific impurities are common.

Impurity	Diagnostic Signal ()	Origin
2,4-Diethoxypyridine	Doublet at 7.9 (H6 shifts upfield due to 2-OEt)	Over-substitution (Reaction run too long/hot).
2-Bromo-4-hydroxypyridine	Broad singlet >10 ppm (OH), Aromatic shifts change	Hydrolysis of starting material or product.
Ethanol	q at 3.72, t at 1.25 (in)	Residual solvent from workup.
2,4-Dibromopyridine	H3 singlet at 7.75	Unreacted starting material.

References

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Sources

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